molecular formula C9H8N2O2 B1593242 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-31-0

4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1593242
CAS No.: 1000341-31-0
M. Wt: 176.17 g/mol
InChI Key: FYWALQVURBDJKB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C9H8N2O2 It is a heterocyclic compound containing a pyridine ring fused to a pyrrole ring, with a methoxy group at the 4-position and an aldehyde group at the 3-position

Mechanism of Action

Target of Action

The primary target of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

This compound: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cancer cells and induces apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 4-methoxy-2-bromopyridine, a series of reactions including iodination, dimesylation, and base-mediated removal of mesyl groups can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated synthesis and purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a different ring fusion pattern.

    Pyridine-3-carbaldehyde: Lacks the fused pyrrole ring and methoxy group.

    4-Methoxypyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-8-6(5-12)4-11-7(8)2-3-10-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWALQVURBDJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646759
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-31-0
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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